methyl 1H-indole-7-carboxylate
Overview
Description
Methyl 1H-indole-7-carboxylate: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals.
Mechanism of Action
- The primary targets of methyl 1H-indole-7-carboxylate are not explicitly mentioned in the available literature. However, it’s essential to note that indole derivatives can interact with various receptors due to their aromatic nature and structural similarity to tryptophan and other biologically active compounds .
- However, indole derivatives, in general, exhibit a wide range of activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
- Impact on Bioavailability : The compound’s bioavailability depends on its solubility, stability, and metabolism .
- However, indole derivatives have demonstrated antiviral, antimicrobial, and antitumor activities, suggesting potential effects on cell growth, signaling pathways, and immune responses .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Methyl 1H-indole-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit CD38, an enzyme involved in the regulation of calcium signaling and energy metabolism . This interaction can modulate cellular processes such as cell proliferation and apoptosis. Additionally, this compound may interact with other biomolecules, including receptors and transporters, affecting their function and contributing to its overall biochemical activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CD38 can alter calcium signaling, leading to changes in cell proliferation and apoptosis . Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By inhibiting CD38, this compound can modulate calcium signaling and energy metabolism . This inhibition affects various downstream signaling pathways, leading to alterations in cell function and gene expression. Additionally, this compound may interact with other enzymes and receptors, further contributing to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cell signaling and metabolism. At high doses, it may cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, its inhibition of CD38 affects calcium signaling and energy metabolism . Additionally, the compound may influence metabolic flux and metabolite levels, contributing to its overall biochemical activity. Understanding the metabolic pathways of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites and exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H-indole-7-carboxylate typically involves the esterification of 1H-indole-7-carboxylic acid. One common method includes the reaction of 1H-indole-7-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 1H-indole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting cancer and microbial infections.
Industry: This compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Methyl 1H-indole-7-carboxylate can be compared with other indole derivatives, such as:
- Methyl 1H-indole-2-carboxylate
- Methyl 1H-indole-3-carboxylate
- Methyl 1H-indole-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. For example, the position of the ester group can influence the compound’s reactivity and its interaction with biological targets .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions and its potential as an enzyme inhibitor further highlight its importance in both academic and industrial settings.
Properties
IUPAC Name |
methyl 1H-indole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLOEULOTNVCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918582 | |
Record name | Methyl 1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93247-78-0 | |
Record name | Methyl 1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl indole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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